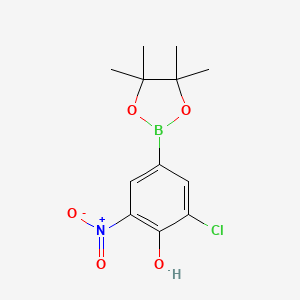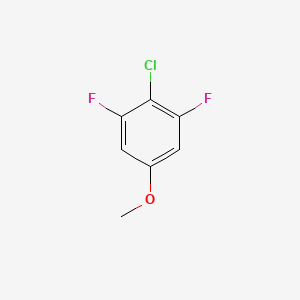
2-Chloro-1,3-difluoro-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-difluoro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-5-methoxybenzene typically involves the halogenation and methoxylation of benzene derivatives. One common method includes the following steps:
Halogenation: Benzene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form chlorobenzene.
Fluorination: Chlorobenzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a metal fluoride to introduce fluorine atoms at specific positions.
Methoxylation: Finally, the compound undergoes methoxylation where a methoxy group is introduced using methanol and a strong base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient and consistent production.
Catalytic Processes: Catalysts such as iron(III) chloride and metal fluorides are used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques like distillation and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-difluoro-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-methoxy-1,3-difluoro-5-aminobenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 2-chloro-1,3-difluoro-5-methoxyquinone.
Reduction Products: Reduction can produce compounds like 2-chloro-1,3-difluoro-5-methoxycyclohexane.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-difluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-difluoro-5-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with nucleophiles.
Radical Reactions: It can participate in free radical reactions, where the chlorine or fluorine atoms are abstracted to form reactive intermediates.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,4-difluoro-5-methoxybenzene
- 1-Chloro-2,3-difluoro-4-methoxybenzene
- 2-[Chloro(2,3-difluorophenyl)methyl]-1,3-difluoro-5-methoxybenzene
Uniqueness
2-Chloro-1,3-difluoro-5-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms along with a methoxy group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H5ClF2O |
|---|---|
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
2-chloro-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C7H5ClF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
Clave InChI |
VUSBGRXAIVPBCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
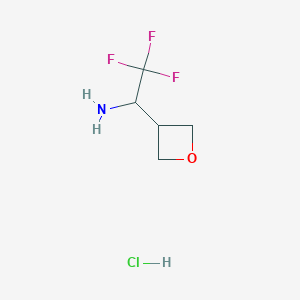
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
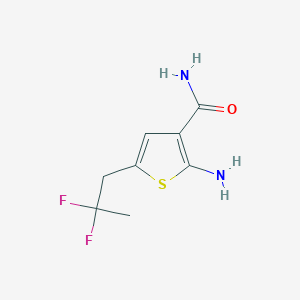
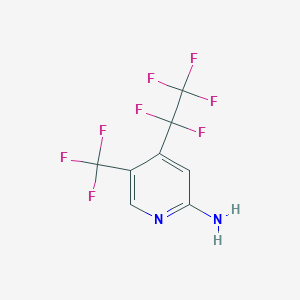
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
